![molecular formula C10H17NO2 B1459393 (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one CAS No. 1817631-47-2](/img/structure/B1459393.png)
(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
Overview
Description
“(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one” is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . This compound is used as a reagent in the preparation of quinoline compounds as IRAK inhibitors .
Molecular Structure Analysis
The compound has a defined atom stereocenter count of 2 . The canonical SMILES representation of the molecule is CCC1CC(=O)N2C1COC2©C . The InChI representation is InChI=1S/C10H17NO2/c1-4-7-5-9(12)11-8(7)6-13-10(11,2)3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 .Physical And Chemical Properties Analysis
The compound has a heavy atom count of 13 . It has a hydrogen bond acceptor count of 2 and a rotatable bond count of 1 . The topological polar surface area is 29.5 . The XLogP3 of the compound is 1 .Scientific Research Applications
Diastereoselective Synthesis and Phosphonic Acid Analogues
Yuasa et al. (1998) demonstrated the diastereoselective synthesis of ω-phosphonic acid analogues of 4-arylkainoids, utilizing radical cyclization with α,β-unsaturated phosphonate as a radical acceptor. This method produced 7-phosphonomethylpyrrolo[1,2-c]oxazolidinones with high diastereoselectivity, controlled by steric effects. The synthesis pathway involved in this study is crucial for developing phosphonic acid analogues of kainoids, with potential applications in medicinal chemistry and drug development Yuasa, Y., Fujimaki, N., Yokomatsu, T., Ando, J., & Shibuya, S. (1998). Journal of The Chemical Society-Perkin Transactions 1, 3577-3584.
Antiviral Activity and Derivative Synthesis
Ivashchenko et al. (2014) synthesized new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including 7,8-dimethyl-1,2,3,7-tetrahydro[1,3]oxazino[5,6-e]indole-9-carboxylates. Although the primary focus was on antiviral activity against influenza and hepatitis C viruses, the chemical synthesis approach and the structural novelty of these compounds are of significant interest for the development of new chemical entities with potential therapeutic applications Ivashchenko, A., Yamanushkin, P., Mit’kin, O. D., Kisil’, V., Korzinov, O., Vedenskii, V. Y., Leneva, I., Bulanova, E. A., Bychko, V. V., & Okun, I. (2014). Pharmaceutical Chemistry Journal, 47, 636 - 650.
Cycloaddition Reactions and Molecular Structure Analysis
Kurita et al. (1987) explored the reactions of 1H-1,2- and 1H-1,3-diazepines with dimethyl acetylenedicarboxylate, yielding dihydropyrrolo and dihydroindazoles via diazonine intermediates. This study sheds light on the complex mechanisms of cycloaddition reactions and the resulting molecular structures, providing valuable insights for the synthesis of novel heterocyclic compounds Kurita, J., Kakusawa, N., & Tsuchiya, T. (1987). Journal of The Chemical Society, Chemical Communications, 1880-1881.
Chiral 1H-Pyrrolo Derivatives and Crystallography
Melo et al. (2000) generated chiral 1H-pyrrolo derivatives through intermolecular 1,3-dipolar cycloaddition, leading to the synthesis of novel chiral structures. The study's findings, including the crystallography of compound 15, contribute to the field of chiral chemistry and the development of new chiral molecules with potential applications in asymmetric synthesis and pharmaceutical chemistry Melo, T. P., Soares, M., Barbosa, D. M., Gonsalves, A., Beja, A., Paixão, J. A., Silva, M., & Veiga, L. A. D. (2000). Tetrahedron, 56, 3419-3424.
Future Directions
The future directions for this compound could involve further exploration of its use as a reagent in the preparation of quinoline compounds as IRAK inhibitors . Given the wide range of biological activities exhibited by oxazole derivatives , there may be potential for the development of new therapeutic applications for this compound.
properties
IUPAC Name |
(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-7-5-9(12)11-8(7)6-13-10(11,2)3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULZKGXMMIHGOX-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)N2C1COC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC(=O)N2[C@@H]1COC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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